Emetan

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H32N2 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(2S,3R,11bS)-3-ethyl-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |

InChI |

InChI=1S/C25H32N2/c1-2-18-17-27-14-12-20-8-4-6-10-23(20)25(27)16-21(18)15-24-22-9-5-3-7-19(22)11-13-26-24/h3-10,18,21,24-26H,2,11-17H2,1H3/t18-,21-,24+,25-/m0/s1 |

InChI Key |

KSQYVPHTTWSOHG-CKBKHPSWSA-N |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC=CC=C5CCN4 |

Canonical SMILES |

CCC1CN2CCC3=CC=CC=C3C2CC1CC4C5=CC=CC=C5CCN4 |

Origin of Product |

United States |

Foundational & Exploratory

Emetan isoquinoline alkaloid structure

An In-Depth Technical Guide to the Emetan Isoquinoline (B145761) Alkaloid Core Structure and its Derivatives

Introduction

Isoquinoline alkaloids represent one of the largest and most structurally diverse groups of natural products, primarily found in the plant kingdom.[1][2] These compounds are characterized by a core isoquinoline nucleus and exhibit a vast array of pharmacological activities.[1][2] Within this extensive family lies the this compound subgroup, defined by a unique benzo[a]quinolizidine structure linked to a tetrahydroisoquinoline moiety.[1][3]

The fundamental parent of this subgroup is This compound , an isoquinoline alkaloid that provides the core scaffold for more complex derivatives.[3] The most prominent and extensively studied member of this class is emetine (B1671215) , a substituted this compound derivative isolated from the roots of plants of the Rubiaceae family, particularly Psychotria ipecacuanha (ipecac).[4][5] Historically used as an emetic and an antiprotozoal agent for treating amoebiasis, emetine has garnered significant interest in modern drug discovery for its potent antiviral, anticancer, and anti-inflammatory properties.[6][7][8][9]

This technical guide provides a comprehensive overview of the this compound alkaloid core, focusing on the structure, physicochemical properties, biological activities, and experimental protocols related to its principal derivative, emetine. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Structures

The this compound alkaloid family is built upon a complex, chiral scaffold. Understanding the parent structure is key to appreciating the chemistry of its derivatives.

The this compound Scaffold

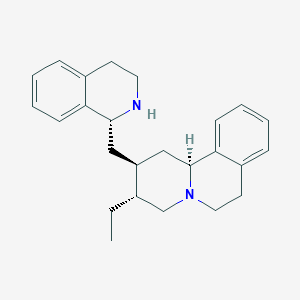

This compound is the fundamental, unsubstituted parent structure of this alkaloid subgroup.[3] It is a chiral molecule containing both a benzo[a]quinolizine and a tetrahydroisoquinoline ring system.

-

IUPAC Name: (2S,3R,11bS)-3-ethyl-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine[3]

-

Molecular Formula: C₂₅H₃₂N₂[3]

-

Molecular Weight: 360.5 g/mol [3]

Emetine: A Key Derivative

Emetine is the most significant natural derivative of the this compound core.[9] Its structure is distinguished by the presence of four methoxy (B1213986) groups on the aromatic rings, which significantly influence its biological activity.[9]

-

IUPAC Name: (2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine[9]

Physicochemical and Spectral Properties of Emetine

The physicochemical and spectral properties of emetine are crucial for its handling, formulation, and analysis in research and development settings.

Physicochemical Data

The following table summarizes key physicochemical properties of emetine.

| Property | Value | Source |

| Melting Point | 89-96°C | [11][12] |

| Boiling Point | 600.3°C (at 760 mmHg) | [11] |

| Density | 1.17 g/cm³ | [11] |

| logP (Octanol/Water) | 4.943 | [10] |

| pKa (at 25°C) | 5.77, 6.64 | [12] |

Spectral Data

The ultraviolet (UV) absorption spectrum of emetine is characteristic of its substituted aromatic rings.

| Parameter | Wavelength (nm) | Source |

| Max Absorption (Shoulder) | 235 | [9] |

| Max Absorption | 285 | [9] |

| Max Absorption (Shoulder) | 360 | [9] |

Mechanism of Action and Biological Signaling

Emetine's broad-spectrum biological activity is primarily attributed to its potent and irreversible inhibition of protein synthesis in eukaryotic cells.[4][6][7][12] This mechanism provides a powerful tool for studying cellular processes and forms the basis of its therapeutic potential.

The core mechanism involves the binding of emetine to the 40S ribosomal subunit, which physically obstructs the translocation step of elongation, thereby freezing ribosomes on messenger RNA and halting polypeptide chain formation.[12] This inhibition affects both cytoplasmic and mitochondrial protein synthesis.[4][6][7] Furthermore, emetine interferes with the synthesis and activities of DNA and RNA.[4][6][7] It has been shown to block the cell cycle in the early S phase, preventing DNA replication.[4] In certain cancer cell lines, emetine has also been found to downregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein in tumor survival.[11]

Caption: Emetine's multifaceted mechanism of action.

Biological Activities

Emetine's potent inhibition of fundamental cellular processes translates into a wide range of biological activities, which are summarized below.

| Activity | Target/Organism | IC₅₀ / Potency | Source |

| Antiprotozoal | Plasmodium falciparum (3D7, sensitive) | 1 nM | [11] |

| Plasmodium falciparum (K1, resistant) | 47 nM | [11] | |

| Entamoeba histolytica | Clinically effective (as amoebicide) | [5] | |

| Trypanosoma brucei | Induces apoptosis | [4] | |

| Antiviral | Vaccinia Virus | Plaque inhibition at 0.25 µM | [4] |

| Dengue Virus (DENV) | Dose-dependent reduction of infection | [4] | |

| SARS-CoV-2, Zika, Ebola | Inhibits replication | [9] | |

| Anticancer | Acute Myeloid Leukemia (AML) Cells | Reduces cell viability, induces apoptosis | [11] |

| Anti-inflammatory | PEDF-induced TNF secretion | 146 nM | [11] |

Experimental Protocols

This section details methodologies for the chemical synthesis of emetine and a representative biological assay for evaluating its activity.

Scalable Total Synthesis of (-)-Emetine

A scalable, multi-gram asymmetric total synthesis of (-)-emetine has been developed, making the compound more accessible for drug development.[8] The process avoids chromatographic purification, a significant advantage for large-scale production.[8]

Methodology:

-

Dihydroisoquinoline Formation: The synthesis begins with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) from a large quantity (e.g., 1.41 kg) of homoveratrylamine.[8]

-

Asymmetric Allylation: The resulting product undergoes an asymmetric allylation reaction.[8]

-

Olefin Metathesis: The allyl-containing intermediate is converted to an (E)-alkene derivative via olefin metathesis.[8]

-

Cyclization: A Michael addition with methyl vinyl ketone, followed by a cyclization step, yields the core benzoquinolizidine ketone.[8]

-

Reduction and Deoxygenation: The ketone is reduced, protected with a tosyl group, and subsequently deoxygenated.[8]

-

Amidation: The ester group of the intermediate is saponified and then subjected to amidation with a second unit of homoveratrylamine.[8]

-

Cyclic Imine Formation: The resulting amide is converted into a cyclic imine.[8]

-

Final Reduction and Salt Formation: A final asymmetric transfer hydrogenation, followed by the formation of the dihydrochloride (B599025) salt, yields the final product, (-)-emetine dihydrochloride, with an overall yield of 12%.[8]

References

- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 2. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 3. This compound | C25H32N2 | CID 9548765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benthamopen.com [benthamopen.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Biological Activities of Emetine [benthamopenarchives.com]

- 8. Scalable Total Synthesis of (−)-Emetine - ChemistryViews [chemistryviews.org]

- 9. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Emetine (CAS 483-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Emetine | CAS#:483-18-1 | Chemsrc [chemsrc.com]

- 12. Emetine CAS#: 483-18-1 [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Emetine

Disclaimer: The term "Emetan" does not correspond to a recognized chemical compound in scientific literature. It is presumed to be a misspelling of Emetine , a well-documented alkaloid. The following guide provides comprehensive information on the chemical and physical properties, and relevant biological activities of Emetine.

Emetine is a natural product, an alkaloid originally isolated from the roots of Carapichea ipecacuanha. It is known for its potent inhibitory effects on protein synthesis and has been historically used as an emetic and for the treatment of amebiasis. More recently, its potential as an antiviral and anticancer agent has been a subject of research. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the core chemical, physical, and biological characteristics of Emetine.

Chemical and Physical Properties of Emetine

The following tables summarize the key chemical and physical properties of Emetine.

| Identifier | Value |

| IUPAC Name | (2S,3R,11bS)-2-[[(2R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |

| CAS Number | 483-18-1 |

| PubChem CID | 10219 |

| Chemical Formula | C29H40N2O4 |

| Molecular Weight | 480.64 g/mol |

| Canonical SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4NC5=CC(=C(C=C5CC4)OC)OC)OC)OC |

| InChI Key | OBKXEAYULQGGBQ-VYKNHSEDSA-N |

| Physicochemical Property | Value |

| Melting Point | 74 °C (165 °F) |

| Solubility | Sparingly soluble in water. Soluble in ethanol, ether, and chloroform. |

| pKa | pKa1 = 8.4, pKa2 = 7.4 (predicted) |

| Appearance | White to yellowish crystalline powder |

| LogP | 4.3 (predicted) |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of Emetine are outlined below.

1. Determination of Melting Point:

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of Emetine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which the entire sample has liquefied (completion) are recorded as the melting point range.

-

For high accuracy, the apparatus should be calibrated with standard compounds of known melting points.

-

2. Determination of Solubility:

-

Method: Shake-flask method (OECD Guideline 105).

-

Procedure:

-

An excess amount of solid Emetine is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of Emetine in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

3. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Procedure:

-

A standard solution of Emetine of known concentration is prepared and injected to determine its retention time and peak area.

-

The sample solution is then injected under the same conditions.

-

The purity of the sample can be assessed by the presence of other peaks, and the concentration can be quantified by comparing the peak area to that of the standard.

-

Biological Activity and Signaling Pathways

Emetine's primary mechanism of action is the inhibition of protein synthesis. It binds to the 40S ribosomal subunit, specifically to the E-site, which interferes with the translocation of the ribosome along the mRNA, thereby halting peptide chain elongation. This potent and irreversible inhibition of protein synthesis underlies its biological effects.

Caption: Mechanism of action of Emetine on protein synthesis.

The following diagram illustrates a general workflow for determining the aqueous solubility of a compound like Emetine.

Caption: Experimental workflow for solubility determination.

The Emetan Core: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emetan is the fundamental heterocyclic scaffold of the ipecac alkaloids, a class of natural products with a long history of medicinal use, most notably represented by emetine (B1671215) and cephaeline (B23452). While this compound itself is not a primary therapeutic agent, its core structure is of significant interest in medicinal chemistry and drug development due to the potent biological activities of its derivatives. This technical guide provides a comprehensive overview of the discovery of the ipecac alkaloids, the biosynthetic and chemical synthesis methodologies for constructing the this compound core, and the well-established mechanism of action of its most prominent derivative, emetine.

Discovery of the Ipecac Alkaloids and the this compound Core

The journey to understanding the this compound core begins with the discovery of ipecacuanha, a plant native to Brazil, in the 17th century.[1][2] The root of this plant, Carapichea ipecacuanha, was used by indigenous people for its emetic properties.[1][2] It was introduced to European medicine in the late 1600s, primarily for the treatment of dysentery.[1][2]

It wasn't until the early 19th century that the active principles of ipecacuanha root were isolated by the French chemist Pierre Joseph Pelletier and the French physiologist François Magendie. They identified two primary alkaloids: emetine and cephaeline.[1][3] The structural elucidation of these complex molecules, a process that spanned many years, ultimately revealed the common underlying chemical framework: the this compound core. This compound is an isoquinoline (B145761) alkaloid that serves as the parent hydride for emetine and other related compounds.[4] Its chemical formula is C₂₅H₃₂N₂.[4]

Recent research has shown that the biosynthesis of ipecac alkaloids has evolved independently in at least two distantly related plant species, Carapichea ipecacuanha and Alangium salviifolium, separated by over 100 million years of evolution.[5][6][7] This convergent evolution highlights the significant biological role of the this compound scaffold.

Biosynthesis of the this compound Core

The natural synthesis of the this compound core in plants is a fascinating example of complex alkaloid biosynthesis. The pathway begins with the condensation of two primary building blocks: dopamine (B1211576), derived from the amino acid L-tyrosine, and secologanin, a monoterpenoid derived from the iridoid pathway.

The key initial step is a Pictet-Spengler reaction between dopamine and secologanin, which forms N-deacetylisoipecoside (in the S-form) and N-deacetylipecoside (in the R-form).[3] The S-form undergoes a series of enzymatic transformations, including O-methylation and deglucosylation, to yield protoemetine.[3] Protoemetine then reacts with a second molecule of dopamine to form 7'-O-demethylcephaeline.[3] The final steps involve further O-methylations to produce cephaeline and ultimately emetine.[3]

Chemical Synthesis of the this compound Core

The total synthesis of emetine and its analogues has been a subject of interest for organic chemists for many years, leading to several distinct strategies for constructing the this compound core. One notable and scalable approach involves the asymmetric total synthesis of (-)-emetine. A key feature of this synthesis is the construction of the two main heterocyclic components, the benzo[a]quinolizine and the isoquinoline moieties, and their subsequent coupling.

A recent scalable synthesis of (-)-emetine hydrochloride was achieved in 13 steps with an overall yield of 12%.[8] This process was conducted without the need for chromatographic purification, making it suitable for large-scale production.[8]

Experimental Protocol: A Representative Synthetic Approach

The following outlines a generalized workflow based on modern synthetic strategies for the this compound core, exemplified by the synthesis of (-)-emetine.

-

Preparation of the Isoquinoline Moiety: 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) is prepared from homoveratrylamine.[9]

-

Asymmetric Allylation: The isoquinoline derivative undergoes an asymmetric allylation to introduce a key chiral center.[9]

-

Olefin Metathesis and Cyclization: The allyl-containing intermediate is converted to an (E)-alkene, followed by a Michael addition and cyclization to form the benzoquinolizidine ketone.[9]

-

Functional Group Manipulations: The ketone is reduced, protected, and deoxygenated. The ester group is saponified.[9]

-

Amidation and Cyclization: The resulting carboxylic acid is amidated with a second homoveratrylamine unit. This amide is then converted to a cyclic imine.[9]

-

Final Reduction and Salt Formation: An asymmetric transfer hydrogenation of the imine followed by hydrochloride formation yields the final product, emetine dihydrochloride (B599025).[9]

Table 1: Quantitative Data for a Scalable (-)-Emetine Synthesis

| Step | Description | Starting Material | Product | Yield (%) |

| 1-3 | Isoquinoline formation and allylation | Homoveratrylamine (1.41 kg) | Allyl-containing intermediate | Not specified |

| 4-6 | Olefin metathesis and cyclization | Allyl-containing intermediate | Benzoquinolizidine ketone | Not specified |

| 7-10 | Reduction, protection, deoxygenation, saponification | Benzoquinolizidine ketone | Carboxylic acid intermediate | Not specified |

| 11-13 | Amidation, cyclization, reduction, salt formation | Carboxylic acid intermediate | (-)-Emetine dihydrochloride (237 g) | Not specified |

| Overall | Total Synthesis | Homoveratrylamine | (-)-Emetine dihydrochloride | 12% |

Data adapted from a scalable asymmetric total synthesis of (-)-emetine.[8][9]

Mechanism of Action of this compound Derivatives

While there is a lack of specific biological data for the this compound parent compound, the mechanism of action of its derivative, emetine, is well-characterized. Emetine is a potent inhibitor of protein synthesis in eukaryotic cells.[10][11][12]

Signaling Pathway and Molecular Interaction

Emetine exerts its effect by binding to the 40S subunit of the ribosome.[3][10] This binding event obstructs the translocation step of polypeptide chain elongation, effectively halting protein synthesis.[12] This inhibition of protein synthesis is irreversible and also affects mitochondrial protein synthesis.[10][11][12] The disruption of this fundamental cellular process leads to cell death, which is the basis for emetine's therapeutic and toxic effects.

Emetine's biological activities are extensive and include:

-

Antiprotozoal: Historically used to treat amoebic dysentery.[1][10]

-

Antiviral: Shows activity against a range of viruses, including vaccinia, dengue, Zika, Ebola, and SARS-CoV-2.[10][12]

-

Anticancer: Has been investigated for its antineoplastic properties.[9][10]

-

Autophagy Inhibition: Can prevent induced autophagy.[10]

Conclusion

The this compound core represents a privileged scaffold in natural product chemistry, giving rise to a family of alkaloids with significant biological activities. While the focus of research has historically been on its derivatives, particularly emetine, an understanding of the discovery, biosynthesis, and chemical synthesis of the fundamental this compound structure is crucial for the development of new therapeutic agents. The synthetic methodologies developed for emetine provide a robust platform for creating novel this compound-based compounds with potentially improved efficacy and reduced toxicity, opening new avenues for drug discovery in areas such as infectious diseases and oncology.

References

- 1. Ipecacuanha: the South American vomiting root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emetine - Wikipedia [en.wikipedia.org]

- 4. This compound | C25H32N2 | CID 9548765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bioengineer.org [bioengineer.org]

- 6. Invented twice [mpg.de]

- 7. Ipecac alkaloid biosynthesis in two evolutionarily distant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Efficient and Scalable Asymmetric Total Synthesis of (â)-Emetine with Pharmaceutical Grade Quality; First Multigram Scale Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]

- 9. Scalable Total Synthesis of (−)-Emetine - ChemistryViews [chemistryviews.org]

- 10. benthamopen.com [benthamopen.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action Theories of Emetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emetine (B1671215), a natural alkaloid derived from the ipecac root, has a long history of medicinal use, initially as an emetic and anti-protozoal agent.[1][2] Modern research has unveiled a complex and multifaceted mechanism of action, positioning emetine as a compound of interest for a variety of therapeutic areas, including oncology and virology. This document provides a comprehensive overview of the current understanding of emetine's mechanisms of action, with a focus on its impact on key cellular signaling pathways. It consolidates quantitative data from various studies, details common experimental protocols used to elucidate its effects, and provides visual representations of the involved signaling cascades.

Core Mechanism: Inhibition of Protein Synthesis

The most well-established mechanism of action for emetine is its potent inhibition of protein synthesis in eukaryotic cells. Emetine exerts this effect by binding to the 40S subunit of the ribosome, thereby interfering with the translocation step of translation.[1][2] This fundamental action underlies many of its therapeutic and toxic effects. The inhibition of protein synthesis has been a valuable tool in laboratory settings for studying protein degradation.[1]

Modulation of Cellular Signaling Pathways

Recent studies have revealed that emetine's biological activities extend beyond simple protein synthesis inhibition, involving the modulation of multiple intracellular signaling pathways. These pathways are critical in cell proliferation, survival, and inflammation, making emetine a subject of intense investigation for cancer and viral diseases.

Anti-Cancer Mechanisms

In the context of oncology, emetine has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are mediated through the regulation of several key signaling cascades.

-

MAPK Pathway: Emetine has demonstrated the ability to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been observed to activate the p38 MAPK pathway while inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway.[3][4][5] This differential regulation can lead to cell cycle arrest and apoptosis. The activation of p38 MAPK is also implicated in the cardiotoxic side effects of emetine.[3][4]

-

Wnt/β-catenin Pathway: Emetine can down-regulate pivotal proteins in the Wnt/β-catenin signaling cascade, including GSK-3β, active-β-catenin, Axin2, LEF1, and the downstream target Cyclin D1.[6] This inhibition is particularly effective in certain gastric cancer cells.[6]

-

PI3K/AKT Pathway: The PI3K/AKT pathway, a critical regulator of cell survival and proliferation, is another target of emetine. Studies have shown that emetine can suppress this pathway, contributing to its anti-tumor effects.[6]

-

Hippo/YAP Pathway: Emetine has also been found to regulate the Hippo/YAP signaling cascade, which is involved in organ size control and tumor suppression.[6]

-

NF-κB Signaling Pathway: Emetine exhibits anti-inflammatory properties by suppressing the NF-κB signaling pathway. It can limit the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6.[4][5]

Anti-Viral Mechanisms

Emetine has demonstrated potent antiviral activity against a range of viruses, including Human Cytomegalovirus (HCMV), Zika virus (ZIKV), and Ebola virus (EBOV).[7][8] Its antiviral mechanisms are multifaceted:

-

Inhibition of Viral Replication: Emetine can inhibit viral replication by targeting viral polymerases, such as the ZIKV NS5 polymerase.[7]

-

Disruption of Lysosomal Function: It can also disrupt lysosomal function, which is crucial for the lifecycle of many viruses.[7]

-

Inhibition of Viral Entry: Emetine has been shown to inhibit the entry of EBOV into host cells.[7]

-

Induction of RPS14-MDM2 Interaction: In the context of HCMV, emetine's inhibitory action is dependent on cell confluency and involves the interaction of ribosomal protein S14 (RPS14) with MDM2, leading to the disruption of MDM2-p53 and MDM2-IE2 interactions.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on emetine.

| Cell Line | Assay | Parameter | Value | Reference |

| MGC803 (Gastric Cancer) | MTT | IC50 | 0.0497 µM | [6][9] |

| HGC-27 (Gastric Cancer) | MTT | IC50 | 0.0244 µM | [6][9] |

| PC3 (Prostate Cancer) | In vitro cytotoxicity | IC50 | 0.0237 µM | [10] |

| LNCaP (Prostate Cancer) | In vitro cytotoxicity | IC50 | 0.0329 µM | [10] |

| Vero (for SARS-CoV-2) | Antiviral replication | EC50 | 0.007 µM | [11] |

| Human Foreskin Fibroblasts (for HCMV) | pp28-luciferase | EC50 | 40 ± 1.72 nM | [8] |

| Human Foreskin Fibroblasts | Cytotoxicity | CC50 | 8 ± 0.56 µM | [8] |

Table 1: In Vitro Efficacy and Cytotoxicity of Emetine.

| Animal Model | Administration | Dose | Tissue | Concentration (at 12h) | Reference |

| Mice | Single oral dose | 1 mg/kg | Lung | 1.8 µM | [11] |

| Rats | Single oral dose | 1 mg/kg | Lung | 1.6 µM | [11] |

Table 2: In Vivo Pharmacokinetic Data of Emetine.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on emetine's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of emetine on cancer cell lines.

-

Protocol:

-

Seed cells (e.g., MGC803, HGC-27) in 96-well plates at a density of 2000–3000 cells/well and culture overnight.

-

Treat the cells with varying concentrations of emetine for 72 hours.

-

Add MTT reagent (5 mg/mL, 20 μL/well) to each well and incubate for 3 hours at 37°C.

-

Dissolve the formazan (B1609692) crystals with acidified SDS (20%, w/v).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).[6]

-

RNA Sequencing and Differentially Expressed Genes (DEGs) Analysis

-

Objective: To identify the global changes in gene expression in response to emetine treatment.

-

Protocol:

-

Treat cells (e.g., MGC803) with a specific concentration of emetine (e.g., 0.1 µM) for 18 hours.

-

Extract total RNA using a suitable kit (e.g., mirVana miRNA Isolation Kit).

-

Construct sequencing libraries using a commercial kit (e.g., TruSeq Stranded mRNA LT Sample Prep Kit).

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq).

-

Analyze the sequencing data using a package like DESeq in R to identify DEGs based on set thresholds (e.g., adjusted p-value < 0.05 and fold change > 2 or < 0.5).[6]

-

Western Blot Analysis

-

Objective: To validate the effect of emetine on the protein levels of specific signaling pathways.

-

Protocol:

-

Treat cells with emetine at various concentrations and time points.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., GSK-3β, active-β-catenin, p-p38, p-ERK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of emetine in a living organism.

-

Protocol:

-

Subcutaneously inject cancer cells (e.g., MGC803) into immunodeficient mice.

-

Once tumors reach a certain volume, randomize the mice into treatment and control groups.

-

Administer emetine (e.g., 10 mg/kg, every other day) and a positive control (e.g., 5-FU, 30 mg/kg, every other day) via a suitable route (e.g., intraperitoneal injection).

-

Monitor tumor growth and body weight regularly.

-

At the end of the study, excise and weigh the tumors.

-

Perform histological and immunohistochemical analysis (e.g., H&E staining, Ki67 staining) on the tumors and major organs.[6]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by emetine and a general experimental workflow for investigating its mechanism of action.

Figure 1: Emetine's multifaceted impact on key cellular signaling pathways.

Figure 2: A general experimental workflow for elucidating emetine's mechanism of action.

Conclusion

The mechanism of action of emetine is complex, extending beyond its classical role as a protein synthesis inhibitor. Its ability to modulate multiple, often interconnected, signaling pathways underscores its potential as a therapeutic agent in various diseases, particularly cancer and viral infections. The activation of the p38 MAPK pathway, while contributing to its anti-cancer effects, is also a likely contributor to its cardiotoxicity, a factor that must be carefully considered in any therapeutic development. Further research is warranted to fully elucidate the intricate molecular interactions of emetine and to explore strategies to mitigate its toxicity while harnessing its therapeutic potential. This may involve the development of novel analogs or drug delivery systems. The data and protocols summarized herein provide a foundation for such future investigations.

References

- 1. Emetine - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of emetine cardiotoxicity [ouci.dntb.gov.ua]

- 8. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Low dose of emetine as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]

Emetan structural analogs and derivatives

An In-depth Technical Guide on Emetan Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emetine (B1671215), a natural isoquinoline (B145761) alkaloid derived from the ipecac root, has a long history of medicinal use, primarily as an anti-protozoal agent and an emetic.[1] Its potent biological activities, particularly the inhibition of protein synthesis, have led to extensive investigation into its potential as an anticancer and antiviral agent.[2][3][4] However, significant cardiotoxicity has limited its clinical application.[4][5] This has spurred the development of a wide range of structural analogs and derivatives aimed at improving the therapeutic index by reducing toxicity while retaining or enhancing efficacy. This guide provides a comprehensive overview of the core structure of emetine, its key analogs, structure-activity relationships (SAR), mechanisms of action, and the signaling pathways it modulates. It includes quantitative data on biological activity, detailed experimental protocols for key assays, and visualizations of complex biological and experimental processes to support further research and development in this promising area.

Core Structure and Key Analogs

Emetine is a complex alkaloid featuring a pentacyclic structure with four chiral centers.[1][6] The fundamental parent structure is known as this compound, an isoquinoline alkaloid.[7] The absolute configuration of natural (-)-emetine is (2S, 3R, 11bS) for the benzo[a]quinolizidine portion and (1'R) for the tetrahydroisoquinoline moiety.[1][3]

Key structural analogs include:

-

Natural Analogs: Found alongside emetine in Psychotria ipecacuanha, these include cephaeline (B23452) and psychotrine.[1]

-

Dehydroemetine (B1670200) (DHE): A synthetic analog with an unsaturation at the C2-C3 position.[6] It possesses only two chiral centers, and the (1R, 11bS) conformer exhibits pharmacological properties similar to emetine.[6] Dehydroemetine has been investigated in clinical trials for various malignancies.[3]

-

N-2' Position Derivatives: A major focus of synthetic efforts has been the modification of the secondary amine at the N-2' position. This has led to the creation of thiourea, urea, sulfonamide, dithiocarbamate, carbamate, and pH-responsive amide analogs.[2][5][8]

Structure-Activity Relationships (SAR)

The biological activity of emetine and its analogs is highly dependent on their stereochemistry and the nature of substituents.

-

Stereochemistry: The (1R, 11bS) configuration is crucial for potent inhibition of protein synthesis. Emetine and the DHE4 isomer, which share this configuration, show comparable high activity, while other stereoisomers are significantly less active.[6]

-

N-2' Position: The secondary amine at the N-2' position is critical for cytotoxicity.[8] Derivatizing this position to create a tertiary nitrogen generally results in a significant reduction in cytotoxic potency.[2][8] The extent of this reduction depends on the specific functional group and its substituents.[2] This principle is exploited in prodrug design, where a cleavable moiety is attached at N-2' to be removed at the target site.[2][8]

-

Ring Saturation: The saturation of the D-ring is considered critical for the high bioactivity observed in emetine compared to its unsaturated analogs.[5]

Mechanism of Action

Inhibition of Protein Synthesis

The primary and most well-characterized mechanism of action for emetine is the potent inhibition of eukaryotic protein synthesis.[2][6][9][10]

-

Ribosomal Targeting: Emetine binds to the E-site (exit site) of the 40S small ribosomal subunit.[9]

-

Inhibition of Translocation: This binding event interferes with the translocation step of elongation, effectively halting the movement of the ribosome along the mRNA.[9]

-

Broad Impact: This inhibition affects the synthesis of both host and viral proteins, which is the principal mechanism behind its broad-spectrum antiviral activity.[6][11] It also contributes significantly to its anticancer effects by inducing apoptosis.[3]

Inhibition of DNA Replication

It was previously thought that emetine specifically inhibited lagging strand DNA synthesis. However, recent studies have clarified that emetine rapidly and completely inhibits DNA replication on both the leading and lagging strands.[12] This effect is a direct consequence of its potent inhibition of protein biosynthesis, as ongoing protein synthesis is required for DNA replication.[12]

Modulation of Cellular Signaling Pathways

Emetine's anticancer activity is not solely due to the general inhibition of protein synthesis. It also modulates several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[13][14]

-

Wnt/β-catenin Pathway: Emetine can block Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer. It achieves this by targeting components such as the low-density lipoprotein-receptor-related protein 6 (LRP6) and disheveled (DVL).[13]

-

Hedgehog (Hh) Pathway: Emetine has been identified as an inhibitor of the Hedgehog signaling pathway, which is crucial for the biology of cancer stem cells. It is believed to bind to key pathway components like Hedgehog, Smoothened, and Gli protein.[13]

-

PI3K/AKT, MAPK, and Hippo/YAP Pathways: In gastric cancer cells, emetine has been shown to regulate multiple signaling cascades, including the PI3K/AKT, MAPKs, and Hippo/YAP pathways, to exert its anti-tumor effects.[14]

-

NF-κB Pathway: Emetine exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It prevents the phosphorylation of IκBα, a key step in NF-κB activation, thereby limiting the expression of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6.[4]

Diagrams of Signaling Pathways

Caption: Emetine inhibits the Wnt/β-catenin pathway by targeting LRP6 and DVL.

Caption: Emetine regulates the PI3K/AKT signaling cascade in cancer cells.

Quantitative Data on Biological Activity

The potency of emetine and its derivatives has been quantified across various biological assays. The following tables summarize key inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values.

Table 1: In Vitro Cytotoxicity of Emetine and N-2' Analogs in Prostate Cancer Cell Lines

| Compound | Functional Group at N-2' | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Emetine | Secondary Amine (H) | 0.0329 | 0.0237 | [2][8] |

| Analog 1 | Urea | > 10 | > 10 | [2] |

| Analog 2 | Thiourea | 0.079 | 0.11 | [2] |

| Analog 3 | Dithiocarbamate | 0.28 | 0.17 | [2] |

| Analog 4 | pH-responsive amide | 0.13 | 0.15 | [2] |

Data represents average values after a 7-day exposure.

Table 2: Antiviral Activity of Emetine and Dehydroemetine (DHE4)

| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ | Reference |

|---|---|---|---|---|

| Emetine | HCoV-OC43 | Vero E6 | 40 nM (IC₅₀) | [6] |

| DHE4 | HCoV-OC43 | Vero E6 | 63 nM (IC₅₀) | [6] |

| Emetine | MERS-CoV | Vero E6 | 0.014 µM (EC₅₀) | [4] |

| Emetine | SARS-CoV | Vero E6 | 0.051 µM (EC₅₀) | [4] |

| Emetine | SARS-CoV-2 | Vero E6 | 0.46 µM (EC₅₀) | [4] |

| Emetine | Enterovirus A71 | RD | 49 nM (EC₅₀) | [4] |

| Emetine | Enterovirus D68 | RD | 19 nM (EC₅₀) |[4] |

Table 3: Protein Synthesis Inhibition by Emetine and DHE4

| Compound | Assay System | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Emetine | Rabbit Reticulocyte Lysate | 1.2 | [6] |

| DHE4 | Rabbit Reticulocyte Lysate | 1.3 |[6] |

Experimental Protocols & Workflows

This section provides methodologies for key experiments used to characterize emetine analogs.

Synthesis of N-2' pH-Responsive Amide Analogs

This protocol describes a general method for creating prodrugs designed to release emetine in an acidic environment, such as a tumor.[8]

-

Reactant Preparation: Dissolve emetine and an appropriate cyclic anhydride (B1165640) (e.g., maleic anhydride) in a suitable solvent like chloroform (B151607) (CHCl₃).

-

Base Addition: Add a base, such as triethylamine, to the reaction mixture to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting crude product using column chromatography to isolate the desired amide derivative.

Caption: Workflow for the synthesis of pH-responsive emetine analogs.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., PC3, LNCaP) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (emetine and its analogs) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protein Synthesis Inhibition Assay

This cell-free assay directly measures the effect of compounds on translation.[6]

-

System Preparation: Use a commercially available rabbit reticulocyte lysate (RRL) system, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation and elongation factors).

-

mRNA Template: Add an mRNA template coding for a reporter protein, such as firefly luciferase.

-

Compound Addition: Add various concentrations of the test compounds to the RRL mixture.

-

Incubation: Incubate the reaction mixture at 30°C for a sufficient time (e.g., 60-90 minutes) to allow for protein synthesis.

-

Luciferase Assay: Add a luciferase substrate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of luciferase synthesized.

-

Data Analysis: Normalize the luminescence values to a control reaction without any inhibitor. Plot the percentage of inhibition against compound concentration to calculate the IC₅₀.

Antiviral Activity Assay (RT-qPCR)

This assay quantifies the effect of a compound on viral replication by measuring the amount of viral genetic material.[6]

-

Infection: Seed host cells (e.g., Vero E6) in plates and infect them with the virus of interest (e.g., HCoV-OC43) at a specific multiplicity of infection (MOI).

-

Treatment: Simultaneously or post-infection, treat the cells with different concentrations of the test compound.

-

Incubation: Incubate the infected and treated cells for a defined period (e.g., 48-72 hours) to allow for viral replication.

-

RNA Extraction: Lyse the cells and extract total RNA.

-

Reverse Transcription (RT): Convert the extracted RNA (including viral RNA) into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a viral gene (e.g., the N-gene for coronaviruses). The amplification of the target gene is monitored in real-time.

-

Data Analysis: Determine the viral RNA levels for each treatment condition relative to an untreated virus control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.

Conclusion and Future Directions

Emetine and its structural analogs represent a compelling class of compounds with significant therapeutic potential, particularly in oncology and virology. The core mechanism of action, potent inhibition of protein synthesis, provides a powerful and broad-acting effect. However, the clinical utility of emetine itself is hampered by its toxicity.

The research summarized in this guide highlights a clear path forward. The development of derivatives, especially at the N-2' position, has proven to be a successful strategy for modulating cytotoxicity.[2][8] Furthermore, the design of pH-sensitive prodrugs offers a sophisticated approach to target the acidic tumor microenvironment, potentially widening the therapeutic window.[2]

Future research should focus on:

-

Optimizing the Therapeutic Index: Synthesizing novel analogs with a greater differential between anticancer/antiviral activity and host cell toxicity.[3][13]

-

Elucidating Pathway-Specific Effects: Further investigation into how emetine analogs specifically modulate signaling pathways like Wnt/β-catenin and PI3K/AKT can lead to the design of more targeted therapies.[13][14]

-

Combination Therapies: Exploring the synergistic effects of emetine derivatives with other established anticancer or antiviral agents to achieve greater efficacy at lower, less toxic doses.[13]

-

Advanced Drug Delivery: Developing novel formulations or targeted delivery systems to enhance drug accumulation at the site of disease and minimize systemic exposure.

By leveraging the extensive structure-activity relationship data and a deeper understanding of the molecular mechanisms, the development of next-generation emetine-based therapeutics holds significant promise for addressing unmet needs in cancer and infectious diseases.

References

- 1. Emetine - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and evaluation of pH-dependent hydrolysable emetine analogs as treatment for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C25H32N2 | CID 9548765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of protein biosynthesis. V. Effects of emetine on protein and nucleic acid biosynthesis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations – ScienceOpen [scienceopen.com]

- 12. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Emetine Targets: A Technical Guide for Drug Development Professionals

Abstract

Emetine (B1671215), a natural alkaloid derived from the ipecac root, has a long history of medicinal use, primarily as an anti-protozoal agent and emetic.[1] Recent research has unveiled its potent antiviral and anticancer activities, sparking renewed interest in its therapeutic potential.[1][2] This guide provides a comprehensive overview of in silico methodologies for predicting the biological targets of emetine, offering a roadmap for researchers and drug development professionals to explore its multifaceted mechanism of action and identify novel therapeutic applications. We delve into the established primary target of emetine, detail the signaling pathways it modulates, and present a structured approach to computational target prediction, complete with detailed experimental protocols for validation.

Introduction: Emetine's Known Biological Landscape

Emetine's primary and most well-documented mechanism of action is the inhibition of protein synthesis in eukaryotes. It achieves this by binding to the 40S ribosomal subunit, thereby blocking the translocation step of elongation.[1][3] This fundamental activity underpins its potent cytotoxic effects against protozoa and cancer cells. Beyond this primary target, emetine has been shown to modulate a complex network of intracellular signaling pathways, highlighting its polypharmacological nature. Key pathways affected include:

-

MAPK Signaling: Emetine has been observed to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and apoptosis.[2]

-

Wnt/β-catenin Signaling: Dysregulation of this pathway is a hallmark of many cancers. Emetine has been shown to interfere with Wnt/β-catenin signaling, contributing to its anti-neoplastic effects.[2]

-

Hippo Signaling: This pathway controls organ size and tissue homeostasis, and its disruption is implicated in cancer. Emetine has been found to modulate the Hippo pathway.[2]

-

PI3K/AKT Signaling: A critical pathway for cell survival and proliferation, the PI3K/AKT pathway is another target of emetine's modulatory effects.[2]

The ability of emetine to interact with multiple signaling cascades suggests a broader range of molecular targets beyond the ribosome, necessitating the use of computational approaches to systematically uncover them.

In Silico Target Prediction Strategies for Emetine

The identification of novel drug targets is a cornerstone of modern drug discovery. In silico methods offer a time- and cost-effective approach to predict potential protein targets for small molecules like emetine.[4][5] These strategies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Approaches

These methods leverage the principle that similar molecules often exhibit similar biological activities. By comparing the chemical structure of emetine to databases of compounds with known targets, potential new targets can be inferred.[4][6]

Structure-Based Approaches: Reverse and Molecular Docking

Structure-based methods utilize the three-dimensional structures of proteins to predict binding interactions.

-

Reverse Docking: In this approach, a single ligand (emetine) is docked against a large library of protein structures to identify potential binding partners.[7][8][9][10][11] This is a powerful tool for identifying off-targets and new therapeutic indications.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a specific protein target to form a stable complex.[4] It is used to refine the predictions from reverse docking and to understand the molecular basis of the interaction.

A study exploring the mechanism of emetine against lung adenocarcinoma combined with COVID-19 utilized a network pharmacology approach, which can be considered a form of reverse docking, to identify potential targets. They screened online databases such as TargetNet, PharmMapper, and ChEMBL to find proteins that could interact with emetine.[1]

Predicted and Validated Targets of Emetine

In silico approaches, coupled with experimental validation, have begun to elucidate a wider target profile for emetine.

Primary Target: 40S Ribosomal Subunit

In Silico Predicted Targets

Computational studies have predicted a number of potential targets for emetine, particularly in the context of its antiviral and anticancer activities.

| Target Class | Predicted Target | In Silico Method | Potential Indication | Reference |

| Viral Proteins | SARS-CoV-2 Main Protease (Mpro/3CLpro) | Molecular Docking | COVID-19 | [1][4] |

| SARS-CoV-2 Papain-like Protease (PLpro) | Molecular Docking | COVID-19 | [4] | |

| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Molecular Docking | COVID-19 | [4] | |

| SARS-CoV-2 Spike Protein Receptor Binding Domain | Molecular Docking | COVID-19 | [4] | |

| Zika Virus NS5 RNA Polymerase | Molecular Docking | Zika Virus Infection | [6] | |

| Human Proteins | Dipeptidyl peptidase-4 (DPP4) | Network Pharmacology, Molecular Docking | COVID-19, Lung Adenocarcinoma | [1] |

| Interleukin-6 (IL-6) | Network Pharmacology | COVID-19, Lung Adenocarcinoma | [1] | |

| Macrophage migration inhibitory factor (MIF) | Network Pharmacology | COVID-19, Lung Adenocarcinoma | [1] | |

| Perforin 1 (PRF1) | Network Pharmacology | COVID-19, Lung Adenocarcinoma | [1] | |

| Plasma serine protease inhibitor (SERPING1) | Network Pharmacology | COVID-19, Lung Adenocarcinoma | [1] | |

| Solute carrier family 6 member 4 (SLC6A4) | Network Pharmacology | COVID-19, Lung Adenocarcinoma | [1] | |

| DNA | Molecular Docking, Spectroscopy | General Cytotoxicity | [2] |

Quantitative Data on Emetine Activity

The following tables summarize the available quantitative data on the biological activity of emetine from the reviewed literature.

Table 1: In Vitro Anticancer Activity of Emetine (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MGC803 | Gastric Cancer | 0.0497 | |

| HGC-27 | Gastric Cancer | 0.0244 | |

| KG-1a | Acute Myeloid Leukemia | Not specified | [4] |

| HL-60 | Acute Promyelocytic Leukemia | Not specified | [4] |

| NB4 | Acute Promyelocytic Leukemia | Not specified | [4] |

| THP-1 | Acute Monocytic Leukemia | Not specified | [4] |

| Jurkat | Acute T-cell Leukemia | Not specified | [4] |

| K-562 | Chronic Myelogenous Leukemia | Not specified | [4] |

| MCF-7 | Breast Cancer | Not specified | [4] |

| 4T1 | Mouse Breast Cancer | Not specified | [4] |

| HCT116 | Colon Cancer | 0.06 | [4] |

| B16-F10 | Mouse Melanoma | 4.35 | [4] |

| HepG2 | Liver Cancer | Not specified | [4] |

| HSC-3 | Oral Squamous Cell Carcinoma | Not specified | [4] |

| CAL27 | Oral Squamous Cell Carcinoma | Not specified | [4] |

| SSC-9 | Oral Squamous Cell Carcinoma | Not specified | [4] |

| SSC-25 | Oral Squamous Cell Carcinoma | Not specified | [4] |

| LNCaP | Prostate Cancer | 0.0316 | |

| CWR22Rv1 | Prostate Cancer | Not specified | |

| PC3 | Prostate Cancer | Not specified | |

| MDA-MB-231 | Breast Cancer | Not specified | |

| CL1-0/CDDP | Cisplatin-resistant Lung Cancer | Not specified |

Table 2: In Vitro Antiviral Activity of Emetine (EC50/IC50)

| Virus | Cell Line | EC50/IC50 (µM) | Reference |

| SARS-CoV-2 | Vero E6 | 0.46 | [1] |

| MERS-CoV | Vero-E6 | 0.014 | [1] |

| SARS-CoV | Vero-E6 | 0.051 | [1] |

| Enterovirus A71 (EV-A71) | RD | 0.049 | [1] |

| Enterovirus D68 | Not specified | 0.019 | [1] |

| Echovirus-6 | Not specified | 0.045 | [1] |

| Coxsackievirus A16 | Not specified | 0.083 | [1] |

| Coxsackie B | Not specified | 0.051 | [1] |

| Human Cytomegalovirus (HCMV) | Not specified | ~0.04 | [6] |

| Zika Virus | Not specified | IC50 = 0.121 (NS5 polymerase) | [6] |

Table 3: Binding Affinity of Emetine to Predicted Targets

| Target | Method | Binding Affinity Metric | Value | Reference |

| DNA | Spectroscopy | Binding Constant (K) | 1.10 x 10^6 M^-1 | [2] |

| Spectroscopy | Gibbs Free Energy (ΔG°) | -8.26 kcal/mol | [2] | |

| Molecular Docking | Gibbs Free Energy (ΔG) | -7.13 kcal/mol | [2] | |

| SARS-CoV-2 Mpro | Molecular Docking | Binding Energy | -7.8 kcal/mol | [1] |

| SARS-CoV-2 Nsp15 | Molecular Docking | Binding Affinity | -10.8 kcal/mol | [4] |

| SARS-CoV-2 Nsp12 (RdRp) | Molecular Docking | Binding Affinity | -9.5 kcal/mol | [4] |

| SARS-CoV-2 Nsp16 | Molecular Docking | Binding Affinity | -9.4 kcal/mol | [4] |

| SARS-CoV-2 Nsp10 | Molecular Docking | Binding Affinity | -9.2 kcal/mol | [4] |

| SARS-CoV-2 PLpro | Molecular Docking | Binding Affinity | -9.0 kcal/mol | [4] |

| SARS-CoV-2 Nsp13 | Molecular Docking | Binding Affinity | -9.0 kcal/mol | [4] |

| SARS-CoV-2 Nsp14 | Molecular Docking | Binding Affinity | -8.9 kcal/mol | [4] |

| SARS-CoV-2 Spike Protein RBD | Molecular Docking | Binding Affinity | -8.8 kcal/mol | [4] |

Experimental Protocols for Target Validation

The validation of in silico predictions through rigorous experimental work is a critical step in the drug discovery pipeline. Here, we provide detailed protocols for key experiments used to validate the predicted targets of emetine.

In Silico Experimental Workflows

This workflow outlines a general procedure for identifying potential protein targets of emetine using a reverse docking approach.

This protocol is based on a study that docked emetine to the SARS-CoV-2 main protease (Mpro) and human dipeptidyl peptidase-4 (DPP4).[1]

-

Ligand and Receptor Preparation:

-

Obtain the 3D structure of emetine from the PubChem database.[1]

-

Use software like ChemBio3D Ultra to add hydrogen atoms and perform energy minimization of the emetine structure.[1]

-

Download the crystal structures of the target proteins (e.g., Mpro: 6LZE, DPP4: 4PNZ) from the Protein Data Bank (PDB).[1]

-

Prepare the receptor proteins using tools like AutoDockTools-1.5.7. This involves removing water molecules, adding hydrogen atoms, and generating the necessary coordinate files.[1]

-

-

Grid Box Generation:

-

Define a grid box around the active site of the target protein. For Mpro (PDB ID: 6LZE), the grid center was set to x = -16.24, y = 21.64, z = 68.796 with dimensions of 30 x 38 x 38 Å.[1]

-

-

Docking Simulation:

-

Perform the molecular docking using software such as AutoDock Vina.[1]

-

-

Analysis of Results:

-

Analyze the docking poses and calculate the binding affinity (e.g., in kcal/mol).

-

Visualize the interactions between emetine and the amino acid residues in the binding pocket using software like PyMOL or Discovery Studio.

-

Western Blot Protocols for Signaling Pathway Analysis

Western blotting is a key technique to validate the effect of emetine on the phosphorylation status and expression levels of proteins within a signaling pathway. The following are generalized protocols for the key pathways modulated by emetine.

-

Cell Culture and Treatment: Seed cells at a density to achieve 70-80% confluency. Treat with desired concentrations of emetine for a specified time.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein in Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against total and phosphorylated forms of PI3K and AKT overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

-

Densitometry Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

The protocol is similar to the PI3K/AKT pathway analysis, with the primary antibodies targeting key proteins in the Wnt/β-catenin pathway, such as β-catenin, GSK-3β, Axin2, and LEF1.

Follow the general Western blot protocol, using primary antibodies against total and phosphorylated forms of key Hippo pathway proteins like YAP and TAZ.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by emetine.

PI3K/AKT Signaling Pathway

Wnt/β-catenin Signaling Pathway

Hippo Signaling Pathway

Conclusion and Future Directions

In silico prediction methodologies are invaluable tools for unraveling the complex pharmacology of natural products like emetine. The combination of ligand- and structure-based approaches has successfully identified a range of potential targets that extend beyond its well-established role as a protein synthesis inhibitor. The modulation of key signaling pathways such as MAPK, Wnt/β-catenin, Hippo, and PI3K/AKT provides a mechanistic basis for its observed anticancer and antiviral activities.

Future research should focus on several key areas. Firstly, there is a need for more comprehensive quantitative data on the binding affinities of emetine to its predicted targets, moving beyond IC50 and EC50 values to include dissociation and inhibition constants (Kd and Ki). Secondly, detailed experimental validation of the in silico predictions is crucial to confirm these interactions and their biological relevance. Finally, the application of more advanced computational techniques, such as molecular dynamics simulations, will provide deeper insights into the dynamics of emetine-target interactions. A more complete understanding of emetine's target profile will undoubtedly pave the way for its repositioning and the development of novel therapeutics for a range of diseases.

References

- 1. Exploring the potential mechanism of emetine against coronavirus disease 2019 combined with lung adenocarcinoma: bioinformatics and molecular simulation analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic Investigation of Emetine-DNA Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emetine, a potent alkaloid for the treatment of SARS-CoV-2 targeting papain-like protease and non-structural proteins: pharmacokinetics, molecular docking and dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine | eLife [elifesciences.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

Emetan ADME (absorption, distribution, metabolism, and excretion) profile prediction

Disclaimer: Publicly available scientific literature and databases lack a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile specifically for Emetan. This document, therefore, presents a predictive analysis based on the known physicochemical properties of this compound and established principles of drug metabolism and pharmacokinetics. The experimental protocols and quantitative data provided are generalized examples and should not be considered as experimentally validated data for this compound.

Introduction to this compound

This compound is identified as an isoquinoline (B145761) alkaloid.[1] Its chemical structure is fundamental to predicting its ADME properties. Understanding the journey of a drug compound through the body—from administration to elimination—is critical in drug development for assessing its efficacy and safety.[2][3][4][5][6] This process is defined by four key stages: absorption, distribution, metabolism, and excretion (ADME).[3][5]

Predicted ADME Profile of this compound

Due to the absence of specific experimental data for this compound, the following sections outline a predicted ADME profile based on its chemical nature and general pharmacokinetic principles.

Absorption

The absorption of a drug determines its bioavailability, the fraction of the administered dose that reaches systemic circulation.[6] For orally administered drugs, absorption primarily occurs in the gastrointestinal tract.[7][8][9]

Prediction for this compound: As an alkaloid, this compound's absorption is likely to be influenced by its pKa and the pH of the gastrointestinal tract. Its lipophilicity will also play a crucial role in its ability to cross cell membranes.[7] Passive diffusion is a common mechanism for the absorption of many drugs.[7][8]

Table 1: Predicted Physicochemical Properties and their Influence on this compound Absorption

| Property | Predicted Value/Characteristic | Implication for Absorption |

| Molecular Weight | 360.5 g/mol [1] | Within the range suitable for oral absorption. |

| LogP | 4.9[1] | Indicates high lipophilicity, suggesting good potential for passive diffusion across gut epithelium. |

| Chemical Class | Isoquinoline Alkaloid[1] | Absorption may be pH-dependent. |

Distribution

Following absorption, a drug is distributed throughout the body via the bloodstream.[6][10] Factors influencing distribution include blood flow, plasma protein binding, and tissue permeability.[10]

Prediction for this compound: Given its predicted high lipophilicity, this compound is likely to distribute extensively into tissues. Binding to plasma proteins, such as albumin, is also expected, which would affect the concentration of free drug available to exert its pharmacological effect.[11]

Table 2: Predicted Distribution Parameters for this compound

| Parameter | Predicted Characteristic | Implication for Distribution |

| Plasma Protein Binding | High | Lowers the concentration of free drug, potentially prolonging its duration of action. |

| Volume of Distribution (Vd) | Large | Suggests significant distribution into tissues rather than remaining in the plasma. |

| Tissue Permeability | High | Expected to readily cross cell membranes to enter various tissues. |

Metabolism

Metabolism is the biotransformation of a drug into metabolites, which are typically more water-soluble and easier to excrete.[2][5] The liver is the primary site of drug metabolism, involving a variety of enzymes, most notably the cytochrome P450 (CYP) family.[5]

Prediction for this compound: The metabolism of the related ipecac alkaloid, emetine (B1671215), is known to be mediated by CYP3A4 and CYP2D6, resulting in O-demethylation.[12] It is plausible that this compound undergoes similar metabolic pathways.

Table 3: Predicted Metabolic Profile of this compound

| Metabolic Pathway | Predicted Metabolites | Key Enzymes |

| Phase I (Functionalization) | Hydroxylated and demethylated derivatives | Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) |

| Phase II (Conjugation) | Glucuronide and sulfate (B86663) conjugates | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) |

Excretion

Excretion is the final step, where the drug and its metabolites are removed from the body.[10] The primary routes of excretion are through the kidneys (urine) and the liver (bile and feces).[10][13]

Prediction for this compound: The more water-soluble metabolites of this compound are expected to be primarily excreted by the kidneys.[13] Given its potential for hepatic metabolism, biliary excretion into the feces is also a likely route of elimination for both the parent drug and its metabolites.[13]

Table 4: Predicted Excretion Pathways for this compound

| Route of Excretion | Form of Excreted Compound |

| Renal (Urine) | Metabolites (primarily Phase II conjugates) and a small amount of unchanged drug. |

| Hepatic (Bile/Feces) | Unchanged drug and metabolites. |

Experimental Protocols for ADME Profiling

To definitively determine the ADME profile of this compound, a series of in vitro and in vivo studies would be required.

In Vitro Permeability Assay (Caco-2)

This assay is used to predict intestinal drug absorption.

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.

-

Transport Study: A solution of this compound is added to the apical (AP) side of the monolayer. Samples are taken from the basolateral (BL) side at various time points. The experiment is also performed in the reverse direction (BL to AP) to assess efflux.

-

Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to plasma proteins.

-

Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a compartment containing this compound in plasma from a compartment with buffer.

-

Procedure: The system is incubated until equilibrium is reached.

-

Analysis: The concentration of this compound in both compartments is measured to determine the fraction bound to plasma proteins.

Metabolic Stability Assay

This assay assesses the rate of metabolism of a drug.

-

Incubation: this compound is incubated with liver microsomes (from human and other species) or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated metabolism).

-

Sampling: Aliquots are taken at different time points and the reaction is quenched.

-

Analysis: The remaining concentration of this compound is quantified by LC-MS/MS to determine its metabolic half-life and intrinsic clearance.

Metabolite Identification

This study identifies the major metabolites of a drug.

-

Incubation: this compound is incubated with liver microsomes or hepatocytes for a longer duration to allow for metabolite formation.

-

Analysis: The incubation mixture is analyzed using high-resolution mass spectrometry (HRMS) to detect and identify the chemical structures of potential metabolites.[14]

In Vivo Pharmacokinetic Study

This study determines the ADME properties of a drug in a living organism.

-

Dosing: A defined dose of this compound is administered to laboratory animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).

-

Sample Collection: Blood, urine, and feces are collected at various time points.

-

Analysis: The concentration of this compound and its major metabolites in the collected samples is quantified using LC-MS/MS. Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are then calculated.

Visualizations

The following diagrams illustrate key conceptual workflows and pathways relevant to the ADME profiling of a compound like this compound.

Caption: General workflow for ADME profiling of a drug candidate.

Caption: Predicted metabolic pathways for this compound.

Conclusion

While a complete, experimentally-derived ADME profile for this compound is not currently available in the public domain, this guide provides a predictive overview based on its chemical structure and established pharmacokinetic principles. The outlined experimental protocols represent the standard methodologies that would be necessary to generate a comprehensive and accurate ADME profile for this compound, which is essential for its further development as a potential therapeutic agent. The provided predictions should be confirmed through rigorous experimental investigation.

References

- 1. This compound | C25H32N2 | CID 9548765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bioivt.com [bioivt.com]

- 3. biosolveit.de [biosolveit.de]

- 4. selvita.com [selvita.com]

- 5. ADME - Wikipedia [en.wikipedia.org]

- 6. genomind.com [genomind.com]

- 7. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. What are the main ADME processes in pharmacokinetics? [synapse.patsnap.com]

- 11. bioivt.com [bioivt.com]

- 12. Metabolism of ipecac alkaloids cephaeline and emetine by human hepatic microsomal cytochrome P450s, and their inhibitory effects on P450 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 14. In Vitro Metabolite Profiling and Structure Identification - Enamine [enamine.net]

Unveiling the Botanical Trove of Emetan-Like Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of emetan-like compounds, focusing on the principal alkaloids emetine (B1671215) and cephaeline (B23452). These potent bioactive molecules, known for their emetic and anti-protozoal properties, are primarily biosynthesized in a select number of plant species. This document provides a comprehensive overview of their botanical sources, quantitative distribution within the plant, detailed experimental protocols for their analysis, and a visualization of their biosynthetic pathways.

Primary Natural Sources

This compound-like compounds are predominantly found in two plant species from distinct botanical families:

-

Psychotria ipecacuanha (Brot.) Stokes (Rubiaceae): Commonly known as Ipecac, this flowering plant native to Central and South America is the most well-known and commercially utilized source of emetine and cephaeline. The dried rhizome and roots of this plant are officially recognized as the drug Ipecacuanha.

-

Alangium lamarckii Thw. (Alangiaceae): Also known as Alangium salviifolium, this small tree is found across India and Southeast Asia. Various parts of this plant, including the root bark, seeds, and leaves, have been shown to contain emetine, cephaeline, and other related alkaloids.[1]

Interestingly, the biosynthetic pathway for these complex alkaloids is believed to have evolved independently in these two distantly related plant species.

Quantitative Distribution of Emetine and Cephaeline

The concentration of emetine and cephaeline varies significantly between the plant species and within the different organs of the same plant. The following tables summarize the available quantitative data.

Table 1: Quantitative Content of Emetine and Cephaeline in Psychotria ipecacuanha

| Plant Part | Emetine Content (mg/g dry weight) | Cephaeline Content (mg/g dry weight) | Total Alkaloid Content (mg/g dry weight) |

| Roots | 3.9 - 6.65 | 4.65 - 8.35 | 8.55 |

| Stems | 2.75 | 3.7 | 4.05 |

| Leaves | Not specified | Not specified | 2.4 |

Note: Data compiled from multiple sources. Ranges reflect variations observed in different studies.

Table 2: Presence of Emetine and Cephaeline in Alangium lamarckii

| Plant Part | Emetine | Cephaeline | Other this compound-like Alkaloids |

| Root Bark | Present | Present | Psychotrine, Tubulosine, Isotubulosine[1][2] |

| Seeds | Present | Present | N-methylcephaeline, Psychotrine[2][3] |